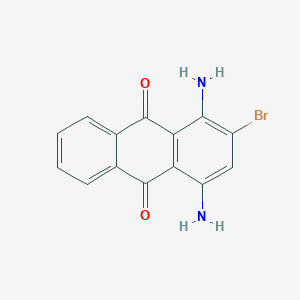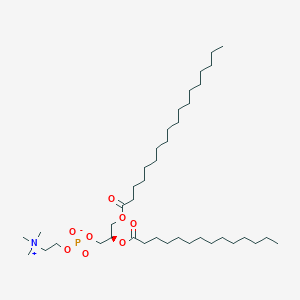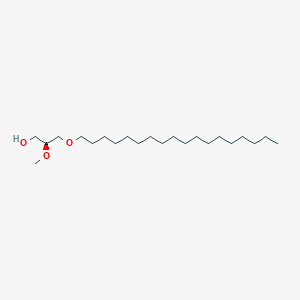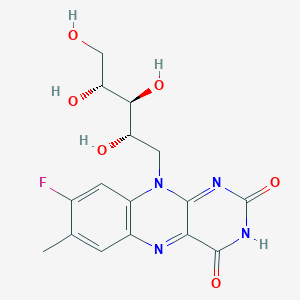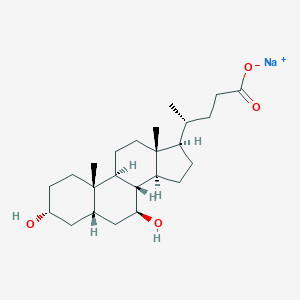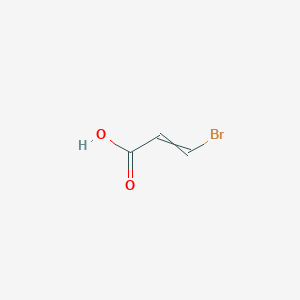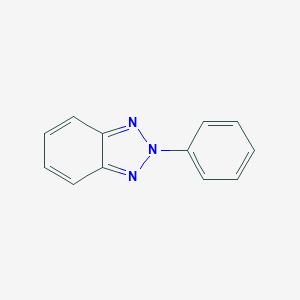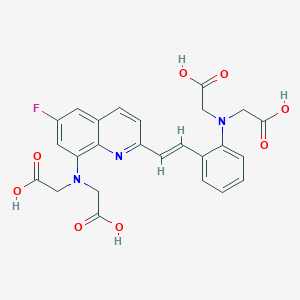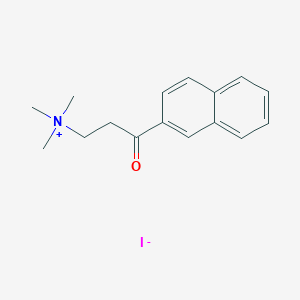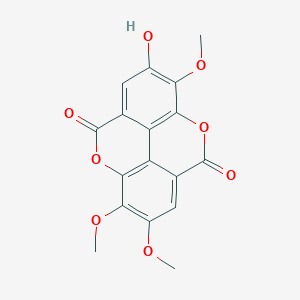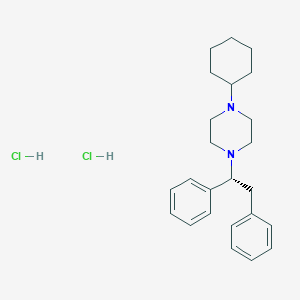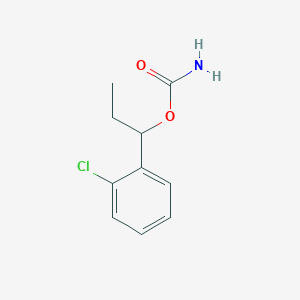
1-(2-Chlorophenyl)propyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)propyl carbamate, also known as Felbamate, is a carbamate derivative that has been used as an anticonvulsant medication. It was first synthesized in the 1970s and was approved by the US Food and Drug Administration (FDA) in 1993. Felbamate has been used to treat various types of seizures, including partial seizures and Lennox-Gastaut syndrome.
作用機序
The exact mechanism of action of 1-(2-Chlorophenyl)propyl carbamate is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including gamma-aminobutyric acid (GABA), glutamate, and glycine. 1-(2-Chlorophenyl)propyl carbamate has been shown to enhance GABA-mediated inhibition and inhibit glutamate-mediated excitation.
生化学的および生理学的効果
1-(2-Chlorophenyl)propyl carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizure activity. 1-(2-Chlorophenyl)propyl carbamate has also been shown to decrease the levels of glutamate in the brain, which can help to reduce excitotoxicity. In addition, 1-(2-Chlorophenyl)propyl carbamate has been shown to have antioxidant properties, which can help to protect the brain from oxidative stress.
実験室実験の利点と制限
1-(2-Chlorophenyl)propyl carbamate has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its anticonvulsant properties. 1-(2-Chlorophenyl)propyl carbamate is also relatively easy to synthesize and is readily available. However, there are also some limitations to the use of 1-(2-Chlorophenyl)propyl carbamate in lab experiments. It has been associated with a number of side effects, including liver failure and aplastic anemia, which can limit its use in some experiments.
将来の方向性
There are a number of future directions for research on 1-(2-Chlorophenyl)propyl carbamate. One area of research is the potential use of 1-(2-Chlorophenyl)propyl carbamate in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new analogs of 1-(2-Chlorophenyl)propyl carbamate that may have improved efficacy and fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chlorophenyl)propyl carbamate, which may help to identify new targets for the treatment of neurological disorders.
合成法
1-(2-Chlorophenyl)propyl carbamate is synthesized by the reaction of 2-chlorophenyl isocyanate with 1-bromopropane in the presence of a base. The reaction produces 1-(2-chlorophenyl)propyl isocyanate, which is then reacted with ethanolamine to produce 1-(2-Chlorophenyl)propyl carbamate.
科学的研究の応用
1-(2-Chlorophenyl)propyl carbamate has been extensively studied for its anticonvulsant properties. It has been shown to be effective in treating various types of seizures, including partial seizures and Lennox-Gastaut syndrome. 1-(2-Chlorophenyl)propyl carbamate has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
1690-33-1 |
|---|---|
製品名 |
1-(2-Chlorophenyl)propyl carbamate |
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC名 |
1-(2-chlorophenyl)propyl carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-9(14-10(12)13)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3,(H2,12,13) |
InChIキー |
VCZXDPUECVELRF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
正規SMILES |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
同義語 |
Carbamic acid o-chloro-α-ethylbenzyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



